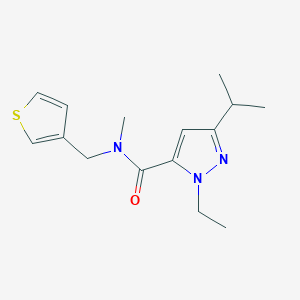
2,4-dichloro-N-(5-chloro-2-pyridinyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(5-chloro-2-pyridinyl)-5-methylbenzenesulfonamide, commonly known as DCMP, is a sulfonamide-based herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in 1974 and has since become a popular herbicide due to its effectiveness and low toxicity. DCMP works by inhibiting the growth of weeds by disrupting the synthesis of essential proteins.
Wirkmechanismus
DCMP works by inhibiting the activity of an enzyme called acetolactate synthase (ALS). ALS is an essential enzyme that is required for the synthesis of essential amino acids in plants and bacteria. DCMP binds to the active site of ALS and prevents it from functioning properly. This leads to the disruption of protein synthesis, which ultimately leads to the death of the plant or bacteria.
Biochemical and Physiological Effects:
DCMP has been shown to have low toxicity in mammals. However, it can cause skin irritation and eye irritation if it comes into contact with the skin or eyes. DCMP can also cause respiratory irritation if it is inhaled. In plants, DCMP causes the accumulation of toxic metabolites, which ultimately leads to the death of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
DCMP has several advantages for use in lab experiments. It is a potent herbicide that can be used to control a wide range of broadleaf weeds. It is also relatively low in toxicity, making it safe for use in lab experiments. However, DCMP has some limitations for use in lab experiments. It can be difficult to synthesize, which can make it expensive to use. DCMP can also have variable efficacy depending on the type of plant or bacteria being targeted.
Zukünftige Richtungen
There are several future directions for research on DCMP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new herbicides that are more effective than DCMP. Finally, research is needed to better understand the mechanism of action of DCMP and to identify new targets for herbicide development.
Synthesemethoden
DCMP can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonamide with sodium hydride, which leads to the formation of an intermediate compound. The intermediate compound is then reacted with 5-chloro-2-pyridinecarboxaldehyde, which leads to the formation of DCMP. The synthesis of DCMP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DCMP has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. DCMP has also been studied for its potential use in the treatment of cancer. Recent studies have shown that DCMP can inhibit the growth of cancer cells by disrupting the synthesis of essential proteins. DCMP has also been studied for its potential use in the treatment of bacterial infections. Studies have shown that DCMP can inhibit the growth of bacteria by disrupting the synthesis of essential proteins.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(5-chloropyridin-2-yl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2S/c1-7-4-11(10(15)5-9(7)14)20(18,19)17-12-3-2-8(13)6-16-12/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWPEDFOOLMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5374812.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5374841.png)
![methyl 4-[3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5374857.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5374861.png)
![2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B5374863.png)
![(3S*,4R*)-1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5374877.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374881.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5374889.png)
![6-[2-(2,4-dichloro-5-nitrophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5374894.png)
![2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5374899.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-2H-pyran-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5374903.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5374911.png)
